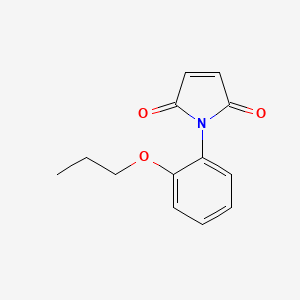

1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a 2-propoxyphenyl group. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of organic molecules .

Result of Action

The ability of this compound to potentially participate in suzuki–miyaura coupling reactions suggests that it could play a role in the synthesis of various organic compounds .

Action Environment

The suzuki–miyaura coupling reactions, in which this compound may be involved, are known for their mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-propoxybenzaldehyde with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Used in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione

- 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

- 1-(2-butoxyphenyl)-1H-pyrrole-2,5-dione

Uniqueness

1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Actividad Biológica

1-(2-Propoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound with a unique structure characterized by a pyrrole ring and a propoxyphenyl substituent. Its molecular formula is C₁₃H₁₃N₁O₃, with a molecular weight of approximately 233.25 g/mol. The compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

Chemical Structure and Properties

The structural configuration of this compound includes two carbonyl groups at the 2 and 5 positions of the pyrrole ring. This arrangement contributes to its reactivity and biological interactions. The presence of both aromatic and heterocyclic components enhances its potential as a bioactive compound.

Antimicrobial Properties

Research indicates that derivatives of pyrrole-2,5-dione, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, demonstrating their potential as antibacterial agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways. For instance, molecular docking studies suggest that this compound interacts effectively with COX enzymes, potentially leading to reduced inflammation.

Case Studies

- Cyclooxygenase Inhibition : A study focused on the synthesis and evaluation of various pyrrole derivatives including this compound reported promising results in inhibiting COX-2 activity. The compound demonstrated a significant selectivity index over COX-1, indicating its potential for therapeutic applications in conditions characterized by inflammation (e.g., arthritis) .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various pyrrole derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .

Interaction Studies

Interaction studies using molecular docking techniques have elucidated the binding affinity of this compound with various biological targets. These studies are crucial for understanding the compound's mechanism of action and its therapeutic potential.

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to other related compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| This compound | C₁₃H₁₃N₁O₃ | Antimicrobial; Anti-inflammatory |

| 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione | C₁₂H₁₁N₁O₃ | Moderate antimicrobial activity |

| 3-(benzo[d]thiazol-2-yl)-1H-pyrrole-2,5-dione | C₁₄H₉N₂OS | Strong COX-2 inhibitor |

Propiedades

IUPAC Name |

1-(2-propoxyphenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-9-17-11-6-4-3-5-10(11)14-12(15)7-8-13(14)16/h3-8H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVESLLWRVUDBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1N2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.